molecular formula C11H12ClNO2 B12702546 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone CAS No. 93040-74-5

5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone

Cat. No.: B12702546
CAS No.: 93040-74-5
M. Wt: 225.67 g/mol
InChI Key: DSWHUSOOSLOXMO-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and hydroxylation, to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, ketones, and carboxylic acids. These products can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl group in the pyrrolidinone ring enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

CAS No.

93040-74-5

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-(3-chlorophenyl)-5-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-13-10(14)5-6-11(13,15)8-3-2-4-9(12)7-8/h2-4,7,15H,5-6H2,1H3

InChI Key

DSWHUSOOSLOXMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC1(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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